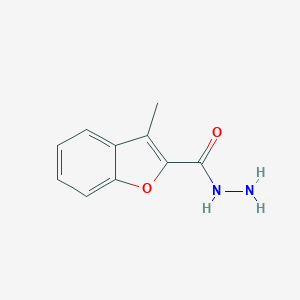

3-Methyl-1-benzofuran-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1-benzofuran-2-carbohydrazide is a molecule that has been shown to inhibit the growth of bacteria by binding to their DNA . It is an analog of pyrazole and has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide involves several steps. The key intermediate 3-(morpholinomethyl)benzofuran-2-carbohydrazide is synthesized using NBS/carbon tetrachloride/dibenzoyl peroxide under reflux for 16 hours, followed by reaction with Morpholine/Acetonitrile/K2CO3/KI under reflux for 8 hours, and finally reaction with NH2NH2.H2O in isopropyl alcohol under reflux for 2 hours .

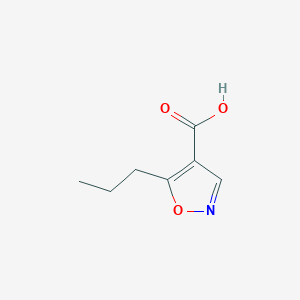

Molecular Structure Analysis

In the asymmetric unit of the title benzofuran derivative, C10H10N2O2, there are three crystallographically independent molecules, which are slightly twisted; the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is slightly twisted .

Applications De Recherche Scientifique

1. Antimicrobial Agents

- Application : Benzofuran derivatives, including 3-Methyl-1-benzofuran-2-carbohydrazide, are found to be suitable structures for developing antimicrobial agents. They have been used against a few deadly microbes .

- Methods : The compounds are synthesized and their bioavailability is improved to allow for once-daily dosing .

- Results : Benzofuran and its derivatives have shown promising results as efficient antimicrobial candidates .

2. Anticancer Agents

- Application : Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties .

- Methods : The chemical structure of these compounds is evaluated to guide future medicinal chemists in designing new drugs for cancer therapy .

- Results : Evaluating the chemical structure of these compounds might give excellent results in in vivo/in vitro applications .

3. Antituberculosis Drugs

- Application : 3-Methyl-1-benzofuran-2-carbohydrazide is most active against certain biomarkers and have the features to prove themselves as antituberculosis drugs .

- Methods : The receptor-ligand interaction studies are conducted .

- Results : The compound is found to be most active against certain biomarkers .

4. Antifungal Agents

- Application : Benzofuran derivatives have been reported to possess antifungal properties .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient antifungal candidates .

5. Anti-inflammatory Agents

- Application : Benzofuran derivatives have been reported to possess anti-inflammatory properties .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient anti-inflammatory candidates .

6. Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor

- Application : Benzofuran derivatives have been reported to possess properties as a non-nucleoside HIV-1 reverse transcriptase inhibitor .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient HIV-1 reverse transcriptase inhibitors .

7. Anticonvulsant

- Application : Benzofuran derivatives have been reported to possess anticonvulsant properties .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient anticonvulsant candidates .

8. Antioxidant

- Application : Benzofuran derivatives have been reported to possess antioxidant properties .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient antioxidant candidates .

9. Analgesic

- Application : Benzofuran derivatives have been reported to possess analgesic properties .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient analgesic candidates .

10. Antiparasitic

- Application : Benzofuran derivatives have been reported to possess antiparasitic properties .

- Methods : The compounds are synthesized and their bioavailability is improved .

- Results : Benzofuran and its derivatives have shown promising results as efficient antiparasitic candidates .

11. Antihyperlipidemic

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-1-benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIRFLZLMGGLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365807 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-benzofuran-2-carbohydrazide | |

CAS RN |

53524-81-5 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)